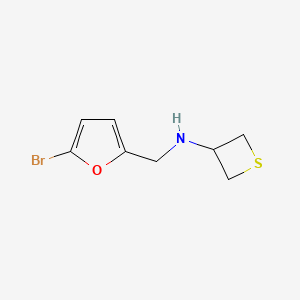
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine is an organic compound that features a brominated furan ring attached to a thietan-3-amine moiety. This compound is of interest due to its unique structure, which combines the reactivity of the bromofuran ring with the potential biological activity of the thietan-3-amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methyl)thietan-3-amine typically involves the bromination of furan followed by the introduction of the thietan-3-amine group. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with thietan-3-amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide can be used in the presence of a suitable solvent like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((5-Bromofuran-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The bromofuran ring can undergo electrophilic aromatic substitution, while the thietan-3-amine group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((5-Bromofuran-2-yl)methyl)-2,3-dihydro-1H-inden-5-amine
- N-((5-Bromofuran-2-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-((5-Bromofuran-2-yl)methyl)pyridin-3-amine
Uniqueness
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine is unique due to the presence of both a bromofuran ring and a thietan-3-amine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H10BrNOS |
|---|---|
Molekulargewicht |
248.14 g/mol |
IUPAC-Name |
N-[(5-bromofuran-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H10BrNOS/c9-8-2-1-7(11-8)3-10-6-4-12-5-6/h1-2,6,10H,3-5H2 |
InChI-Schlüssel |
ZOMVWSRVKPCBMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCC2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


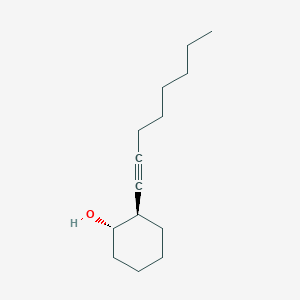
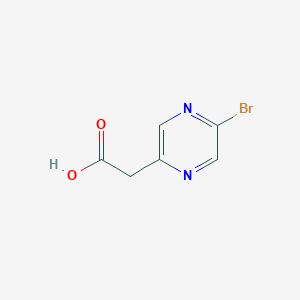
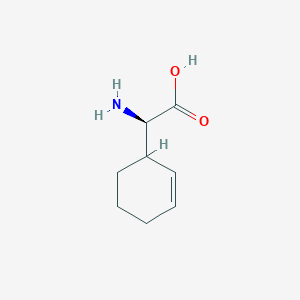

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
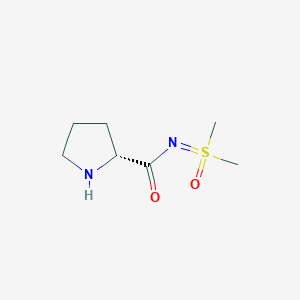
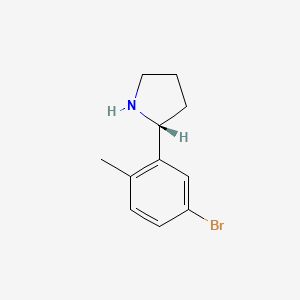
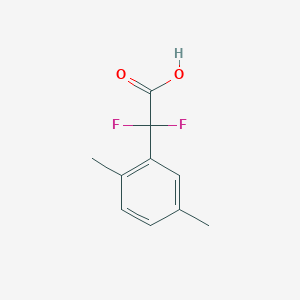

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
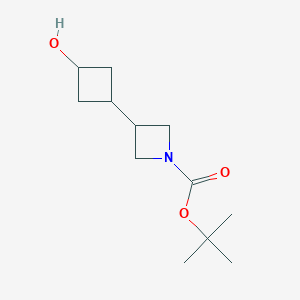

![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
